molecular formula C13H22O3 B14307336 9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one CAS No. 113666-70-9

9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one

Katalognummer: B14307336
CAS-Nummer: 113666-70-9
Molekulargewicht: 226.31 g/mol
InChI-Schlüssel: VGOJQKNCZOTBFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-tert-Butyl-3-methoxy-2-oxaspiro[44]nonan-6-one is an organic compound with the molecular formula C₁₃H₂₂O₃ It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with tert-butyl and methoxy groups under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and spiro structure, which confer unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

113666-70-9

Molekularformel

C13H22O3

Molekulargewicht

226.31 g/mol

IUPAC-Name

6-tert-butyl-3-methoxy-2-oxaspiro[4.4]nonan-9-one

InChI

InChI=1S/C13H22O3/c1-12(2,3)9-5-6-10(14)13(9)7-11(15-4)16-8-13/h9,11H,5-8H2,1-4H3

InChI-Schlüssel

VGOJQKNCZOTBFY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(=O)C12CC(OC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.